molecular formula C20H20N2O B2807559 N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide CAS No. 591241-84-8

N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide

Cat. No. B2807559
CAS RN: 591241-84-8
M. Wt: 304.393
InChI Key: LRIYMJABROKOIU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The N-[4-(cyanomethyl)phenyl]-1-methylcyclopentane-1-carboxamide molecule contains a total of 37 bond(s). There are 19 non-H bond(s), 8 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 triple bond(s), 6 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 secondary amide(s) (aliphatic), and 1 nitrile(s) (aliphatic) .

Scientific Research Applications

Cyanoacetylation of Amines

Cyanoacetamide derivatives play a crucial role in heterocyclic synthesis. They serve as versatile reactants due to the strategic positioning of the carbonyl and cyano groups. Specifically, N-aryl and N-heteryl cyanoacetamides can undergo condensation and substitution reactions. Researchers have explored their utility in building diverse organic heterocycles, making them valuable precursors for drug discovery and chemical biology .

Aggregation-Induced Emission (AIE) Materials

Macromolecules with aggregation-induced emission (AIE) characteristics have gained attention as soft luminescent materials. These materials exhibit high brightness in aggregate and solid states, making them suitable for applications such as sensors, imaging agents, and optoelectronic devices. While not directly mentioned in the literature for this specific compound, exploring its AIE properties could be an interesting avenue .

properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c21-15-12-16-8-10-18(11-9-16)22-19(23)20(13-4-5-14-20)17-6-2-1-3-7-17/h1-3,6-11H,4-5,12-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRIYMJABROKOIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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